molecular formula C25H22F3NO B11541396 2,2-bis(2-methylphenyl)-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide

2,2-bis(2-methylphenyl)-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide

Cat. No.: B11541396
M. Wt: 409.4 g/mol
InChI Key: JNGAHCPQAFNSQS-UHFFFAOYSA-N
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Description

2,2-bis(2-methylphenyl)-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropane ring, two methylphenyl groups, and a trifluoromethylphenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and materials science.

Preparation Methods

The synthesis of 2,2-bis(2-methylphenyl)-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under appropriate conditions.

    Introduction of the methylphenyl groups: This step involves the substitution of hydrogen atoms on the cyclopropane ring with methylphenyl groups, often using Grignard reagents or organolithium compounds.

    Attachment of the trifluoromethylphenyl group: This is typically done through a nucleophilic substitution reaction, where the trifluoromethylphenyl group is introduced using a suitable electrophile.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and advanced reaction conditions.

Chemical Reactions Analysis

2,2-bis(2-methylphenyl)-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reducing agent used.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced with other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-bis(2-methylphenyl)-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways involved in disease.

    Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2-bis(2-methylphenyl)-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

2,2-bis(2-methylphenyl)-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide can be compared with other similar compounds, such as:

    2,2-bis(2-methylphenyl)cyclopropane-1-carboxamide: Lacks the trifluoromethylphenyl group, resulting in different chemical and biological properties.

    N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide: Lacks the methylphenyl groups, leading to variations in its reactivity and interactions with molecular targets.

    2,2-bis(2-methylphenyl)-N-phenylcyclopropane-1-carboxamide: Lacks the trifluoromethyl group, affecting its chemical stability and biological activity.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct properties and makes it a valuable compound for various research applications.

Properties

Molecular Formula

C25H22F3NO

Molecular Weight

409.4 g/mol

IUPAC Name

2,2-bis(2-methylphenyl)-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide

InChI

InChI=1S/C25H22F3NO/c1-16-8-3-5-12-20(16)24(21-13-6-4-9-17(21)2)15-22(24)23(30)29-19-11-7-10-18(14-19)25(26,27)28/h3-14,22H,15H2,1-2H3,(H,29,30)

InChI Key

JNGAHCPQAFNSQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2(CC2C(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4C

Origin of Product

United States

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